REACTION_SMILES
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[Cl:14][Si:15]([CH3:16])([CH3:17])[C:18]([CH3:19])([CH3:20])[CH3:21].[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[O:7]1.[OH:22][C:23]([CH2:24][C:25]([C:26](=[O:27])[OH:28])([CH2:29][C:30](=[O:31])[OH:32])[OH:33])=[O:34].[nH:9]1[cH:10][cH:11][n:12][cH:13]1>>[O:1]([CH2:2][CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[O:7]1)[Si:15]([CH3:16])([CH3:17])[C:18]([CH3:19])([CH3:20])[CH3:21]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(CO)O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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|
Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCC1CCC(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:14][Si:15]([CH3:16])([CH3:17])[C:18]([CH3:19])([CH3:20])[CH3:21].[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[O:7]1.[OH:22][C:23]([CH2:24][C:25]([C:26](=[O:27])[OH:28])([CH2:29][C:30](=[O:31])[OH:32])[OH:33])=[O:34].[nH:9]1[cH:10][cH:11][n:12][cH:13]1>>[O:1]([CH2:2][CH:3]1[CH2:4][CH2:5][C:6](=[O:8])[O:7]1)[Si:15]([CH3:16])([CH3:17])[C:18]([CH3:19])([CH3:20])[CH3:21]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CO)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OCC1CCC(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |